molecular formula C13H12N2O2 B3276728 phenyl N-(4-aminophenyl)carbamate CAS No. 6465-00-5

phenyl N-(4-aminophenyl)carbamate

Cat. No.: B3276728
CAS No.: 6465-00-5
M. Wt: 228.25 g/mol
InChI Key: OCJWATZWCACOIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenyl N-(4-aminophenyl)carbamate, also known as PAC, is a carbamate derivative. Carbamates are known to interact with various enzymes and receptors in the body . .

Mode of Action

Carbamates, including PAC, have a unique ability to modulate inter- and intramolecular interactions with their target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Biochemical Pathways

For instance, they are involved in enzymatic hydrolysis of the carbamate ester or amide linkage, funneling of aryl carbamates into respective dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .

Pharmacokinetics

, which could suggest good bioavailability for PAC.

Result of Action

For instance, some carbamates are used in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Action Environment

For instance, the presence of certain ions or molecules can affect the stability and reactivity of carbamates .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-aminophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted carbamates, amines, and quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl N-(4-aminophenyl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its phenyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

phenyl N-(4-aminophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJWATZWCACOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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